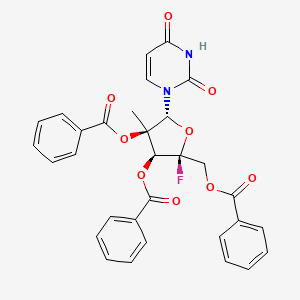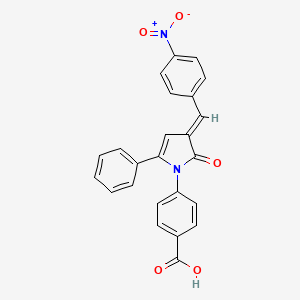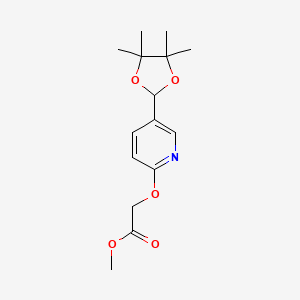
Fipravirimat dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fipravirimat dihydrochloride is an experimental drug primarily developed for the treatment of HIV/AIDS. This compound was being developed by ViiV Healthcare but its development was halted in 2023 .
Métodos De Preparación
The synthetic routes and reaction conditions for Fipravirimat dihydrochloride involve several steps. The industrial production methods for this compound are not extensively documented, but they typically involve large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the compound .
Análisis De Reacciones Químicas
Fipravirimat dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Fipravirimat dihydrochloride has several scientific research applications, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactions of maturation inhibitors.
Biology: The compound is used to investigate the biological mechanisms of HIV maturation and replication.
Medicine: this compound is explored for its potential therapeutic effects in treating HIV/AIDS.
Industry: The compound is used in the development of antiviral drugs and other pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of Fipravirimat dihydrochloride involves the inhibition of the HIV-1 maturation process. The compound targets the HIV Gag polyprotein, preventing its proper processing and thereby inhibiting the formation of mature, infectious virus particles . This action disrupts the viral life cycle and reduces the viral load in infected individuals.
Comparación Con Compuestos Similares
Fipravirimat dihydrochloride is compared with other similar compounds, such as BMS-955176 and daclatasvir. These compounds also act as maturation inhibitors but differ in their chemical structures and specific mechanisms of action . This compound is unique in its ability to inhibit a protein composed of 1,300−1,600 monomers that interact in a cooperative fashion .
Similar Compounds
BMS-955176: Another HIV-1 maturation inhibitor with a different chemical structure.
Daclatasvir: An HCV NS5A inhibitor that acts in a highly sub-stoichiometric fashion.
This compound stands out due to its specific molecular targets and pathways involved in the inhibition of HIV maturation.
Propiedades
Número CAS |
2442512-14-1 |
|---|---|
Fórmula molecular |
C43H69Cl2FN2O4S |
Peso molecular |
800.0 g/mol |
Nombre IUPAC |
(1R)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C43H67FN2O4S.2ClH/c1-29(2)31-12-19-43(45-22-23-46-24-26-51(49,50)27-25-46)21-20-40(6)33(36(31)43)8-9-35-39(5)15-13-32(38(3,4)34(39)14-16-41(35,40)7)30-10-17-42(28-44,18-11-30)37(47)48;;/h10,13,31,33-36,45H,1,8-9,11-12,14-28H2,2-7H3,(H,47,48);2*1H/t31-,33+,34-,35+,36+,39-,40+,41+,42+,43-;;/m0../s1 |
Clave InChI |
XCKBDEJKCRIISZ-RXNWYHASSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7.Cl.Cl |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9,10-di-[|A-(4-pyridyl)vinyl]anthracene](/img/structure/B11927637.png)

![Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11927643.png)
![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)


![2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11927669.png)
![N-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B11927675.png)


